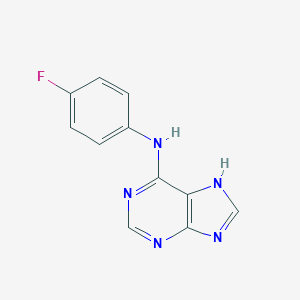

(4-Fluorophenyl)(9H-purin-6-yl)amine

説明

Structure

3D Structure

特性

IUPAC Name |

N-(4-fluorophenyl)-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN5/c12-7-1-3-8(4-2-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRHVVOELSYCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223881 | |

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73663-95-3 | |

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Fluorophenyl)adenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (4-Fluorophenyl)(9H-purin-6-yl)amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This protocol is intended for informational purposes for qualified researchers in a laboratory setting. All chemical manipulations should be performed in a fume hood with appropriate personal protective equipment.

Proposed Synthetic Pathway

The most direct and common method for the synthesis of N6-arylpurines is the reaction of a 6-halopurine, typically 6-chloropurine, with the corresponding aniline derivative. In this case, 6-chloropurine is reacted with 4-fluoroaniline. The reaction is a nucleophilic aromatic substitution, where the amine group of 4-fluoroaniline attacks the electron-deficient C6 position of the purine ring, displacing the chloride leaving group.[1]

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N6-substituted purine derivatives.[2][3]

Materials:

-

6-Chloropurine

-

4-Fluoroaniline

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF))[4]

-

Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))[4]

-

Reagents for work-up and purification (e.g., water, ethyl acetate, hexane, silica gel)

Procedure:

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 6-chloropurine (1.0 equivalent) in a suitable anhydrous solvent.[4]

-

Addition of Reagents: To the stirred solution, add 4-fluoroaniline (1.0-1.2 equivalents) followed by a non-nucleophilic base (1.5-2.0 equivalents).[4]

-

Reaction: The reaction mixture is then heated to a temperature ranging from 80-120 °C.[4] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (4-Fluorophenyl)(9H-purin-6-yl)amine.

Quantitative Data

As this is a representative protocol, specific quantitative data such as yield, melting point, and spectroscopic data would need to be determined experimentally. The following table outlines the expected data to be collected and characterized.

| Parameter | Expected Data |

| Yield | To be determined experimentally |

| Melting Point | To be determined experimentally |

| ¹H NMR | Characteristic peaks for the purine and fluorophenyl protons |

| ¹³C NMR | Characteristic peaks for the purine and fluorophenyl carbons |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₁H₈FN₅ (M+H)⁺ |

| Purity (HPLC) | >95% |

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of the target compound.

Potential Biological Significance

Purine analogues are a significant class of compounds in medicinal chemistry with a wide range of biological activities.[5] N6-substituted purine derivatives, in particular, have been investigated for their potential as:

-

Antitumor agents: Many purine derivatives exhibit cytotoxic effects against various cancer cell lines.[3][6]

-

Antiviral agents: Some N6-substituted purines have shown activity against viruses.[3]

-

Kinase inhibitors: The purine scaffold is a common feature in many kinase inhibitors, which are crucial in cell signaling pathways.[3]

The biological activity of this compound would need to be determined through specific biological assays. A hypothetical signaling pathway that could be investigated is the inhibition of a cyclin-dependent kinase (CDK), a common target for purine-based anticancer drugs.

Caption: Hypothetical inhibition of a CDK signaling pathway.

References

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Physicochemical Properties of (4-Fluorophenyl)(9H-purin-6-yl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the synthetic purine derivative, (4-Fluorophenyl)(9H-purin-6-yl)amine. While experimental data for this specific compound is limited in publicly available literature, this document compiles available information, outlines standard experimental protocols for determining key physicochemical parameters, and discusses the potential biological significance of this class of molecules.

Chemical Identity and Structure

This compound, also known as N-(4-fluorophenyl)-9H-purin-6-amine, is a synthetic organic compound featuring a purine core substituted with a 4-fluorophenyl group at the 6-position amino group.

Table 1: General Information

| Identifier | Value |

| IUPAC Name | N-(4-fluorophenyl)-9H-purin-6-amine |

| Synonyms | This compound, N-(p-Fluorophenyl)adenine |

| CAS Number | 73663-95-3[1] |

| Molecular Formula | C₁₁H₈FN₅[1] |

| Molecular Weight | 229.21 g/mol [1] |

| Chemical Structure |  |

Physicochemical Properties

Table 2: Physicochemical Data Summary (Predicted and Experimental)

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| logP | Not available | - |

| Polar Surface Area (PSA) | 66.5 Ų | [1] |

Melting Point

The melting point is a critical indicator of a compound's purity and identity. For crystalline solids, a sharp melting point range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

A standard method for determining the melting point is the capillary method.

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) close to the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded as the melting point range.

Solubility

Solubility in aqueous and organic solvents is a crucial parameter for drug development, affecting formulation, administration, and bioavailability.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a common technique to determine the equilibrium solubility of a compound.

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Acidity Constant (pKa)

The pKa value(s) of a molecule describe its ionization state at different pH values, which significantly influences its solubility, permeability, and interaction with biological targets. The purine ring system contains several nitrogen atoms that can be protonated or deprotonated.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining pKa values.

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point.

Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Shake-Flask Method for logP Determination

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated for a period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively associated with this compound in the reviewed literature, the purine scaffold is a well-established pharmacophore present in numerous biologically active molecules. Purine derivatives are known to interact with a variety of biological targets, including:

-

Kinases: Many purine analogs act as inhibitors of protein kinases by competing with ATP for the binding site. For instance, related pyrimidine derivatives have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways[2].

-

Adenosine Receptors: As an analog of adenine, the compound may interact with adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G-protein coupled receptors involved in a wide range of physiological processes.

-

Other Enzymes: Purine derivatives can also inhibit other enzymes involved in nucleic acid metabolism, such as polymerases and helicases, leading to potential antiviral or anticancer activities.

Given the structural similarities to known kinase inhibitors and adenosine receptor ligands, it is plausible that this compound could exhibit activity in these areas.

Hypothetical Kinase Inhibition Workflow

The following diagram illustrates a general workflow for screening and characterizing a compound like this compound as a potential kinase inhibitor.

Caption: General workflow for kinase inhibitor discovery.

Generic Adenosine Receptor Signaling

The diagram below depicts a simplified, generic signaling pathway for adenosine receptors, which are potential targets for purine derivatives.

Caption: Simplified adenosine receptor signaling pathway.

Conclusion

This compound is a synthetic purine derivative with potential for biological activity, likely as a kinase inhibitor or an adenosine receptor modulator. While specific experimental data on its physicochemical properties are currently lacking, this guide provides standard protocols for their determination. Further research is warranted to fully characterize this compound and elucidate its potential therapeutic applications. The provided workflows and pathway diagrams offer a conceptual framework for future investigations into the biological activity of this and related molecules.

References

(4-Fluorophenyl)(9H-purin-6-yl)amine: A Technical Guide to its Presumed Mechanism of Action as a Kinase Inhibitor

Disclaimer: Publicly available scientific literature lacks specific experimental data for the compound (4-Fluorophenyl)(9H-purin-6-yl)amine. This guide is constructed based on the well-established activities of structurally related N-aryl purine analogues and provides a framework for its potential mechanism of action, experimental evaluation, and relevant signaling pathways.

Introduction

This compound belongs to the class of N-substituted purine derivatives. This class of compounds is of significant interest to researchers in oncology and drug discovery due to their established role as inhibitors of protein kinases.[1][2] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2] The purine scaffold, mimicking the endogenous ATP molecule, serves as a privileged structure for designing kinase inhibitors that compete for the ATP-binding site.[1][2] The N6-phenyl substitution, as seen in this compound, is a common feature in many potent kinase inhibitors, contributing to their binding affinity and selectivity.

Core Mechanism of Action: Kinase Inhibition

The primary mechanism of action for N-aryl-purine analogues is the competitive inhibition of ATP binding to the active site of protein kinases.[1][2] By occupying the ATP-binding pocket, these compounds prevent the transfer of a phosphate group from ATP to the kinase's substrate, thereby disrupting the downstream signaling cascade. The fluorophenyl moiety likely engages in hydrophobic and hydrogen bonding interactions within the kinase's active site, contributing to the inhibitor's potency and selectivity.

Affected Signaling Pathways

Given the broad targeting of many purine-based inhibitors, this compound could potentially modulate several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A generalized representation of a kinase-mediated signaling pathway that could be inhibited by this compound is depicted below.

Caption: Generic Kinase Signaling Pathway Inhibition.

Quantitative Data on Structurally Related N-Aryl Purine Analogues

While specific data for this compound is unavailable, the following table summarizes the cytotoxic activity (IC50 values) of structurally similar N-aryl purine derivatives against various cancer cell lines. This data provides a potential reference for the expected potency of the title compound.

| Compound/Derivative Class | Cell Line | Assay Type | IC50 (µM) |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Various Cancer Cell Lines | Cytotoxicity Assay | Low nM to µM range |

| 2,6,9-trisubstituted purine derivatives | Leukemia-related Tyrosine Kinases | Kinase Inhibition Assay | 0.040 - 0.090 |

| 6,9-disubstituted purine analogs | Huh7 (Liver Cancer) | Cytotoxicity Assay | 0.08 - 0.13 |

| 6,9-disubstituted purine analogs | HCT116 (Colon Cancer) | Cytotoxicity Assay | 0.05 - 21.8 |

| 6,9-disubstituted purine analogs | MCF7 (Breast Cancer) | Cytotoxicity Assay | 0.05 - 21.8 |

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize the activity of purine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase by measuring ATP consumption.

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions in a suitable kinase assay buffer to achieve a range of concentrations (e.g., 100 µM to 1 nM).

-

-

Reaction Setup:

-

In a 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).

-

Add 10 µL of a kinase/substrate mixture containing the purified target kinase and its specific substrate in the kinase assay buffer.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

-

Initiation of Kinase Reaction:

-

Add 10 µL of an ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ATP Detection:

-

Equilibrate an ATP detection reagent (e.g., a luciferase/luciferin-based reagent) to room temperature.

-

Add 25 µL of the ATP detection reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement and Data Analysis:

-

Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: In Vitro Kinase Inhibition Assay Workflow.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

-

Caption: Cell Viability (MTT) Assay Workflow.

Conclusion

References

Potential Kinase Targets of (4-Fluorophenyl)(9H-purin-6-yl)amine and Structurally Related Compounds: A Technical Guide

Introduction

While specific kinase profiling data for (4-Fluorophenyl)(9H-purin-6-yl)amine is not extensively available in public literature, the purine scaffold is a well-established pharmacophore in kinase inhibitor design. To provide a comprehensive technical overview of potential kinase targets for compounds with this structural motif, this guide will focus on the extensively studied and structurally related compound, Sotrastaurin (AEB071) . Sotrastaurin is a potent inhibitor of the Protein Kinase C (PKC) family and other significant kinases, offering valuable insights into the potential biological activities of this compound. This document will serve as a detailed resource for researchers, scientists, and drug development professionals by presenting quantitative data, experimental methodologies, and visual representations of relevant signaling pathways.

Quantitative Kinase Inhibition Profile of Sotrastaurin (AEB071)

Sotrastaurin has been demonstrated to be a potent, orally active, pan-PKC inhibitor. Its inhibitory activity extends to multiple isoforms of PKC, and it has also been shown to inhibit Glycogen Synthase Kinase 3 (GSK3). The following table summarizes the quantitative data for Sotrastaurin's kinase inhibition.

| Kinase Target | Inhibition Constant (Ki) | IC50 | Assay Type |

| PKCθ | 0.22 nM[1][2] | Cell-free | |

| PKCβI | 0.64 nM[2] | Cell-free | |

| PKCα | 0.95 nM[2] | Cell-free | |

| PKCη | 1.8 nM[2] | Cell-free | |

| PKCδ | 2.1 nM[2] | Cell-free | |

| PKCε | 3.2 nM[2] | Cell-free | |

| GSK3β | 172 nM[2] | ||

| GSK3α | 229 nM[2] |

Key Signaling Pathways Modulated by Sotrastaurin

The primary mechanism of action of Sotrastaurin is through the competitive inhibition of ATP binding to the catalytic domain of PKC isoforms. This inhibition disrupts downstream signaling cascades crucial for various cellular processes, including immune responses and cell proliferation.

Protein Kinase C (PKC) Signaling Pathway

The PKC family of serine/threonine kinases are key regulators of a multitude of cellular functions. Conventional and novel PKC isoforms are activated by diacylglycerol (DAG), which is produced following the activation of phospholipase C (PLC) by cell surface receptors. In the context of T-lymphocyte activation, engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28 leads to the activation of PKCθ. This, in turn, activates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). The release of NF-κB allows its translocation to the nucleus, where it induces the transcription of genes essential for T-cell activation, proliferation, and cytokine production. Sotrastaurin, by inhibiting PKCθ, effectively blocks this cascade, leading to an immunosuppressive effect.[2][3][4]

Glycogen Synthale Kinase 3 (GSK3) and Wnt/β-Catenin Signaling

Sotrastaurin also targets GSK3α and GSK3β. GSK3 is a constitutively active kinase that plays a pivotal role in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, which are involved in cell proliferation and development. By inhibiting GSK3, Sotrastaurin can mimic Wnt signaling, leading to the stabilization of β-catenin and activation of downstream gene expression.[2][5]

Experimental Protocols

The determination of kinase inhibition constants is fundamental in drug discovery. A widely used method for assessing the potency of kinase inhibitors is the in vitro kinase assay.

In Vitro Kinase Assay: Scintillation Proximity Assay (SPA)

A detailed protocol for a cell-free kinase assay using scintillation proximity assay (SPA) technology to determine the inhibitory activity of compounds against PKC isotypes is described below.[1]

Materials:

-

Buffer: 20 mM Tris-HCl, pH 7.4, 0.1% bovine serum albumin (BSA)

-

Substrate: Biotinylated peptide substrate (1.5 µM)

-

ATP: [³³P]ATP (10 µM)

-

Cofactors: 10 mM Mg(NO₃)₂, 0.2 mM CaCl₂

-

Enzyme: Purified PKC isotypes (25-400 ng/mL)

-

Lipid Vesicles: 30 mol% phosphatidylserine, 5 mol% diacylglycerol (DAG), and 65 mol% phosphatidylcholine (final lipid concentration of 0.5 µM)

-

Stop Solution: 100 mM EDTA, 200 µM ATP, 0.1% Triton X-100

-

Detection: Streptavidin-coated scintillation proximity assay (SPA) beads (0.375 µ g/well )

Procedure:

-

Reaction Setup: In a suitable microplate, combine the reaction buffer, peptide substrate, [³³P]ATP, cofactors, and lipid vesicles.

-

Enzyme Addition: Add the specific PKC isotype to initiate the reaction.

-

Compound Incubation: Add varying concentrations of the test compound (e.g., Sotrastaurin).

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

-

Reaction Termination: Stop the reaction by adding the stop solution containing EDTA and excess unlabeled ATP.

-

SPA Bead Addition: Add the streptavidin-coated SPA beads. The biotinylated, phosphorylated substrate will bind to the beads.

-

Signal Detection: When the radiolabeled phosphate is in close proximity to the scintillant in the beads, it will emit light. Measure the incorporated radioactivity using a microplate scintillation counter (e.g., MicroBetaTrilux).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the Ki or IC50 value by fitting the data to a dose-response curve.

Conclusion

While direct kinase profiling of this compound is limited, the analysis of the structurally related compound, Sotrastaurin (AEB071), provides a robust framework for understanding its potential biological targets and mechanisms of action. Sotrastaurin is a potent inhibitor of multiple PKC isoforms and GSK3, thereby modulating critical signaling pathways such as the NF-κB and Wnt/β-catenin pathways. These activities underscore its therapeutic potential as an immunosuppressant and an anti-cancer agent. The detailed experimental protocols provided herein offer a guide for the further investigation and characterization of novel purine-based kinase inhibitors. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic utility of this class of compounds.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

Antiviral Properties of Fluorophenyl Purine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge posed by viral diseases necessitates a continuous search for novel antiviral agents. Among the promising classes of compounds, fluorophenyl purine derivatives have emerged as a significant area of interest due to their potential to inhibit viral replication across a spectrum of viruses. The strategic incorporation of a fluorophenyl group into the purine scaffold can profoundly influence the compound's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides an in-depth overview of the antiviral properties of fluorophenyl purine derivatives, focusing on their mechanism of action, structure-activity relationships, and a summary of their activity against various viral targets.

Mechanism of Action: A Multi-faceted Approach to Viral Inhibition

The primary antiviral mechanism of many fluorophenyl purine derivatives lies in their ability to act as nucleoside analogues, thereby disrupting viral nucleic acid synthesis.[1] For these compounds to exert their effect, they typically require intracellular phosphorylation to their active triphosphate form by host or viral kinases.[2] This active metabolite can then compete with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA strand by the viral polymerase.[2][3] Once incorporated, these analogues can lead to chain termination or introduce mutations, ultimately halting viral replication.[3]

Another key target for some purine derivatives is the enzyme inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in the de novo biosynthesis of purine nucleotides.[4] By inhibiting IMPDH, these compounds can deplete the intracellular pool of guanine nucleotides, which are essential for viral replication.[1]

The following diagram illustrates the general mechanism of action for nucleoside analogue fluorophenyl purine derivatives:

Caption: General activation and mechanism of action of nucleoside analogue fluorophenyl purine derivatives.

Antiviral Activity: Quantitative Data Summary

The antiviral activity of fluorophenyl purine derivatives has been evaluated against a range of viruses. The following tables summarize the available quantitative data, including 50% effective concentration (EC50), 99% effective concentration (EC99), and 50% inhibitory concentration (IC50) values.

Table 1: Antiviral Activity Against Influenza Virus

| Compound | Virus Strain | Cell Line | Assay Type | EC99 (µM) | Reference |

| 5'-O-naphthyl(methoxy-L-alaninyl) ProTide of 6-O-methyl-2'-fluoro-2'-deoxyguanosine | Influenza A | MDCK | Cellular Assay | ~12 | [5] |

| 5'-O-naphthyl(methoxy-L-alaninyl) ProTide of 6-O-ethyl-2'-fluoro-2'-deoxyguanosine | Influenza A | MDCK | Cellular Assay | ~12 | [5] |

| 5'-O-naphthyl(methoxy-L-alaninyl) ProTide of 2'-deoxy-2'-fluoro-6-chloroguanosine | Influenza A | MDCK | Cellular Assay | ~12 | [5] |

| 5'-O-naphthyl(ethoxy-L-alaninyl) ProTide of 6-O-ethyl-2'-fluoro-2'-deoxyguanosine | Influenza A | MDCK | Cellular Assay | ~12 | [5] |

| 2'-Deoxy-2'-fluoroguanosine and its congeners | Influenza A | MDCK | Cytotoxicity/Antiviral | 15-23 (IC50) | [6] |

Table 2: Antiviral Activity Against Rhinovirus

| Compound | Virus Serotype | IC50 (µM) | Reference |

| 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | 1B | 0.03 | [7] |

Table 3: Antiviral Activity Against SARS-CoV-2

| Compound | Virus Strain | EC50 (µM) | Reference |

| 2'-α-fluoro-2'-β-C-(fluoromethyl) purine nucleotide prodrug (Compound 15) | 20SF107 | 0.56 ± 0.06 | [8] |

| 2'-α-fluoro-2'-β-C-(fluoromethyl) purine nucleotide prodrug (Compound 15) | Omicron BA.5 | 0.96 ± 0.23 | [8] |

Table 4: Antiviral Activity Against Herpes Simplex Virus (HSV) and Other DNA Viruses

| Compound | Virus | EC50 (µg/mL) | Reference |

| 2-amino-6-chloropurine derivative | HSV-1, HSV-2 | 0.1 - 0.4 | [9] |

| 2-amino-6-chloropurine derivative | CMV, VZV | 0.006 - 0.3 | [9] |

Structure-Activity Relationships (SAR)

The antiviral potency of fluorophenyl purine derivatives is significantly influenced by the nature and position of substituents on both the purine ring and the fluorophenyl moiety.

-

Substitution on the Purine Ring: The presence of a 2-amino group on the purine base has been shown to be crucial for activity against Hepatitis C virus and influenza virus.[6][10] Modifications at the 6-position of the purine ring, such as with O-methyl or O-ethyl groups, in combination with a ProTide approach, have yielded potent anti-influenza agents.[5] For antirhinovirus activity, a lipophilic, electron-withdrawing substituent at the C-2 position of the purine ring was found to be optimal.[7]

-

The Fluorophenyl Group: The position of the fluorine atom on the phenyl ring can impact activity. For instance, a review on the synthesis of purine derivatives mentions the creation of 6-chloro-8-(4-fluorophenyl)-3H-purine.[11]

The following diagram illustrates the key structural features influencing the antiviral activity of fluorophenyl purine derivatives.

Caption: Key structure-activity relationships for fluorophenyl purine derivatives.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of antiviral compounds. Below are outlines of common assays used to determine the antiviral efficacy of fluorophenyl purine derivatives.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Workflow:

Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.

Detailed Steps:

-

Cell Seeding: Plate a suitable host cell line (e.g., MDCK for influenza, Vero for HSV) in 96-well microtiter plates at a density that allows for the formation of a confluent monolayer overnight.[12]

-

Compound Preparation: Prepare serial dilutions of the fluorophenyl purine derivatives in cell culture medium.

-

Infection and Treatment: The cells can be treated with the compound before, during, or after viral infection. For a typical assay, the cell monolayer is washed, and then the virus inoculum and the compound dilutions are added.[12]

-

Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line until significant CPE is observed in the virus control wells (no compound).[12]

-

Quantification of CPE: The extent of cell death is quantified using a cell viability stain such as Crystal Violet or Neutral Red. The absorbance is read using a microplate reader.[12]

-

Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death (EC50) is calculated by plotting the percentage of CPE inhibition against the compound concentration.

Virus Yield Reduction Assay

This assay directly measures the amount of infectious virus produced in the presence of the test compound.

Workflow:

Caption: Workflow for a Virus Yield Reduction Assay.

Detailed Steps:

-

Infection and Treatment: Infect confluent monolayers of a suitable host cell line with the virus at a specific multiplicity of infection (MOI). After an adsorption period, the inoculum is removed, and the cells are washed and overlaid with medium containing various concentrations of the test compound.

-

Incubation: Incubate the cultures for a period that allows for one round of viral replication.

-

Harvesting: At the end of the incubation period, the supernatant and/or the cells are harvested. The cells are typically subjected to freeze-thaw cycles to release intracellular virus particles.[12]

-

Virus Titration: The viral titer in the harvested samples is determined using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.[12]

-

Data Analysis: The concentration of the compound that reduces the virus yield by 50% or 90% (IC50 or IC90) is calculated by comparing the viral titers in the treated samples to that of the untreated virus control.

Conclusion

Fluorophenyl purine derivatives represent a versatile and potent class of antiviral agents. Their mechanism of action, primarily through the disruption of viral nucleic acid synthesis, offers a broad-spectrum potential. The structure-activity relationship studies provide a rational basis for the design of new and more effective derivatives. The continued exploration of this chemical space, guided by robust in vitro and in vivo evaluation, holds significant promise for the development of the next generation of antiviral therapeutics.

References

- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of purine 2'-fluoro-2'-deoxyriboside ProTides as anti-influenza virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purine 2'-deoxy-2'-fluororibosides as antiinfluenza virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines with antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a 2'-α-Fluoro-2'-β-C-(fluoromethyl) Purine Nucleotide Prodrug as a Potential Oral Anti-SARS-CoV-2 Agent. | Semantic Scholar [semanticscholar.org]

- 9. Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

In-depth Technical Guide: Cytotoxic Effects of (4-Fluorophenyl)(9H-purin-6-yl)amine on Cancer Cells

A comprehensive search of publicly available scientific literature and databases has revealed no specific studies on the cytotoxic effects of the compound (4-Fluorophenyl)(9H-purin-6-yl)amine on cancer cells.

While the core structure, a substituted purine, is a well-established scaffold for the development of anticancer agents, and numerous derivatives incorporating a fluorophenyl group have been synthesized and evaluated, the specific compound "this compound" does not appear in the reviewed literature.

This technical guide will, therefore, address the broader context of related purine analogs and the general methodologies used to assess their cytotoxic effects, providing a framework for the potential evaluation of "this compound."

Context: Purine Analogs in Cancer Therapy

Purine analogs are a class of antimetabolite drugs that mimic naturally occurring purines (adenine and guanine), which are fundamental components of DNA and RNA. By interfering with the synthesis of nucleic acids, these analogs can inhibit cell division and induce apoptosis, making them effective chemotherapeutic agents. Several purine analogs are clinically used to treat various cancers.

The general structure of the compound suggests it is an N6-substituted adenine derivative. Modifications at the N6 position of the purine ring have been a fertile area of research for developing new anticancer drugs with improved efficacy and selectivity. The presence of a fluorophenyl group is also a common strategy in medicinal chemistry to enhance biological activity, often by improving metabolic stability or target binding affinity.

Data Presentation: A Template for Future Studies

Should data for this compound become available, it would typically be presented in a tabular format to facilitate comparison across different cancer cell lines and with standard chemotherapeutic agents. The most common metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: Hypothetical IC50 Values for this compound across Various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |

| MCF-7 | Breast Adenocarcinoma | Data not available | Reference value |

| HeLa | Cervical Carcinoma | Data not available | Reference value |

| A549 | Lung Carcinoma | Data not available | Reference value |

| HepG2 | Hepatocellular Carcinoma | Data not available | Reference value |

| HCT116 | Colon Carcinoma | Data not available | Reference value |

Experimental Protocols: Standard Methodologies for Assessing Cytotoxicity

The following are detailed experimental protocols that would be employed to determine the cytotoxic effects of a novel compound like this compound.

3.1. Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, HCT116) and a normal cell line (e.g., HEK293) would be obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

3.2. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.01 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

3.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

3.4. Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.

-

Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the standard workflows for evaluating the cytotoxic effects of a novel compound and a hypothetical signaling pathway that could be investigated.

Caption: General experimental workflow for assessing cytotoxicity.

Caption: A hypothetical PI3K/Akt signaling pathway modulation.

Conclusion

While there is a strong rationale for investigating the cytotoxic properties of "this compound" based on the known activities of related purine analogs, there is currently no published data on this specific compound. The experimental protocols and data presentation formats outlined in this guide provide a standard framework for how such an investigation would be conducted and its results communicated to the scientific community. Future research is required to synthesize this compound and evaluate its potential as an anticancer agent. Researchers in the field of drug development are encouraged to explore this and similar novel purine derivatives.

Structural Analogs of (4-Fluorophenyl)(9H-purin-6-yl)amine: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

This technical guide provides a comprehensive overview of the structural analogs of (4-Fluorophenyl)(9H-purin-6-yl)amine, a purine derivative of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, biological evaluation, and potential mechanisms of action of this class of compounds. The information presented herein is curated from scientific literature and is intended to serve as a foundational resource for the design and development of novel therapeutic agents.

Core Compound: this compound

This compound, also known as N-(4-fluorophenyl)-9H-purin-6-amine or N-(p-Fluorophenyl)adenine, is a synthetic purine derivative. The core structure consists of a purine ring system substituted at the C6 position with a 4-fluorophenylamino group. This structural motif is a common feature in a variety of biologically active molecules, particularly kinase inhibitors. The fluorine substitution on the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Synthesis of Structural Analogs

The synthesis of structural analogs of this compound typically involves the nucleophilic aromatic substitution of a leaving group at the C6 position of a purine precursor with 4-fluoroaniline or its derivatives. A common and efficient method for this transformation is the Buchwald-Hartwig amination.

Alternatively, a multi-step synthesis commencing from 5-amino-1-aryl-1H-imidazole-4-carbonitriles can be employed to construct the purine ring system with the desired N9-aryl substituent.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution on 6-Chloropurine

This protocol describes a general method for the synthesis of N6-substituted purine analogs, which can be adapted for the synthesis of this compound and its derivatives.

Materials:

-

6-Chloropurine

-

4-Fluoroaniline

-

Solvent (e.g., n-butanol, DMF)

-

Base (e.g., triethylamine, diisopropylethylamine)

Procedure:

-

To a solution of 6-chloropurine (1 equivalent) in the chosen solvent, add the substituted aniline (e.g., 4-fluoroaniline, 1.1 equivalents) and the base (1.1 equivalents).

-

Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 6-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired N6-substituted purine analog.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a more modern and often higher-yielding approach for the C-N bond formation.

Materials:

-

6-Chloropurine

-

4-Fluoroaniline

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos, BINAP)

-

Base (e.g., Cs2CO3, K3PO4)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-chloropurine (1 equivalent), 4-fluoroaniline (1.2 equivalents), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (2 equivalents).

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) with stirring for the required time (e.g., 12-24 hours).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the pure product.

Biological Activity and Data Presentation

Structural analogs of this compound have been investigated for their potential as anticancer agents, with many exhibiting cytotoxic effects against various cancer cell lines. The primary mechanism of action for many N6-arylpurine derivatives is believed to be the inhibition of protein kinases, which are crucial for cell signaling and proliferation.

The following tables summarize the quantitative biological data for structurally related compounds.

Table 1: Cytotoxicity of 6,8,9-Trisubstituted Purine Analogs [1]

| Compound ID | R Group at C6 | Cell Line | IC50 (µM) |

| Analog 1 | 4-(Phenyl)piperazin-1-yl | Huh7 | 17.9 |

| HCT116 | >50 | ||

| MCF7 | 34.5 | ||

| Analog 2 | 4-(4-Tolyl)piperazin-1-yl | Huh7 | 14.2 |

| HCT116 | 45.1 | ||

| MCF7 | 29.8 | ||

| Analog 3 | 4-(4-Methoxyphenyl)piperazin-1-yl | Huh7 | 23.6 |

| HCT116 | >50 | ||

| MCF7 | 41.2 | ||

| Analog 4 | 4-(4-Fluorophenyl)piperazin-1-yl | Huh7 | 31.5 |

| HCT116 | >50 | ||

| MCF7 | 48.7 | ||

| Analog 5 | 4-(4-Chlorophenyl)piperazin-1-yl | Huh7 | 28.9 |

| HCT116 | >50 | ||

| MCF7 | 39.1 | ||

| Fludarabine | (Reference) | Huh7 | 28.4 |

| HCT116 | >50 | ||

| MCF7 | >50 | ||

| 5-Fluorouracil | (Reference) | Huh7 | 30.6 |

| HCT116 | 4.9 | ||

| MCF7 | 11.2 |

Note: The core structure for the analogs in Table 1 is 9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine.

Table 2: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound ID | Substituent on N-phenyl ring | Cell Line | IC50 (µM) |

| Comparator 1 | 2-nitro | PC3 | 95 |

| MCF-7 | >100 | ||

| Comparator 2 | 3-nitro | PC3 | 52 |

| MCF-7 | >100 | ||

| Comparator 3 | 4-nitro | PC3 | 80 |

| MCF-7 | 100 | ||

| Imatinib | (Reference) | PC3 | 40 |

| MCF-7 | 98 |

Experimental Protocols for Biological Assays

Protocol 3: MTT Cytotoxicity Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Huh7, HCT116, MCF7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

N6-substituted purine analogs are well-documented as inhibitors of various protein kinases. The purine scaffold mimics the adenine moiety of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and block their catalytic activity. The disruption of kinase-mediated signaling pathways can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.

Based on the structure of this compound and the known activities of related compounds, it is plausible that its analogs could target key signaling pathways implicated in cancer, such as:

-

MAPK/ERK Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation, differentiation, and survival.

-

PI3K/Akt/mTOR Pathway: This is a critical intracellular signaling pathway that regulates cell growth, metabolism, and survival.

-

Cell Cycle Regulation: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

The following diagrams illustrate the general principles of kinase inhibition by purine analogs and a representative signaling pathway.

Conclusion

The structural framework of this compound offers a versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors for cancer therapy. This technical guide has provided an overview of the synthesis, biological activity, and potential mechanisms of action for this class of compounds. The presented experimental protocols and compiled data serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships, target specificity, and in vivo efficacy of these analogs is warranted to fully elucidate their therapeutic potential.

References

The Discovery and Development of Purine-Based Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and development of purine-based kinase inhibitors, a significant class of therapeutic agents targeting a wide range of diseases, most notably cancer. The purine scaffold, a privileged structure in medicinal chemistry, has served as a foundational template for the design of potent and selective inhibitors of various protein kinases. This document details the quantitative data of prominent inhibitors, outlines key experimental protocols, and visualizes the intricate signaling pathways and developmental workflows involved in their journey from concept to clinical investigation.

Introduction to Purine-Based Kinase Inhibitors

Protein kinases play a pivotal role in cellular signal transduction, regulating a vast array of processes including cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. Purine analogues, due to their structural similarity to the endogenous kinase substrate adenosine triphosphate (ATP), have emerged as a highly successful class of kinase inhibitors.[1] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby preventing the transfer of a phosphate group to its substrate.

The development of purine-based kinase inhibitors has evolved from broad-spectrum inhibitors to highly selective agents. Early examples such as 2-aminopurine and caffeine demonstrated the potential of the purine scaffold.[1] Subsequent medicinal chemistry efforts led to the discovery of more potent and selective compounds like roscovitine (seliciclib) and purvalanol A, which have been instrumental in elucidating the roles of specific kinases in various diseases.[2] The 2,6,9-trisubstituted purine core has been a particularly fruitful area of exploration, yielding numerous potent inhibitors of cyclin-dependent kinases (CDKs), Src family kinases, and others.

Quantitative Data of Prominent Purine-Based Kinase Inhibitors

The efficacy and selectivity of kinase inhibitors are paramount for their therapeutic potential. The following tables summarize the in vitro inhibitory activity (IC50 values) and pharmacokinetic properties of key purine-based kinase inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50) of Selected Purine-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference(s) |

| Roscovitine (Seliciclib) | Cdk1/cyclin B | 650 | [3] |

| Cdk2/cyclin A | 700 | [3] | |

| Cdk2/cyclin E | 700 | [3] | |

| Cdk5/p25 | 160 - 200 | [3] | |

| Cdk7 | ~700 | [3] | |

| Cdk9 | ~700 | [3] | |

| Purvalanol A | Cdk1 | 4 | |

| Cdk2 | 4 - 70 | ||

| Cdk5 | 75 - 240 | ||

| Cdk4 | 850 | [2] | |

| AZD0530 (Saracatinib) | Src | 2.7 | [4] |

| Abl | 30 | [4] | |

| Lck | 10 | [4] | |

| Fyn | 3.3 | [4] | |

| Yes | 3.3 | [4] | |

| EGFR (L858R) | 160 | [4] | |

| EGFR (L861Q) | 170 | [4] |

Table 2: Pharmacokinetic Parameters of Seliciclib (R-roscovitine) in Humans

| Parameter | Value | Reference(s) |

| Dosing Schedule | 1250 mg twice daily for 5 days every 3 weeks | [5] |

| Route of Administration | Oral | [5] |

| Metabolism | Primarily via cytochrome P450 (CYP3A4 and CYP2B6) and glucuronidation | [6] |

| Elimination | Fecal (up to 65%) and urinary (up to 43%) excretion | [6] |

| Main Metabolite | Carboxylate metabolite | [1][5] |

Key Experimental Protocols

The discovery and development of purine-based kinase inhibitors rely on a series of well-defined experimental procedures to assess their potency, selectivity, cellular activity, and in vivo efficacy.

In Vitro Kinase Inhibition Assay (Example: CDK2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase in a cell-free system.

Materials:

-

Recombinant active CDK2/Cyclin A enzyme

-

Histone H1 (as substrate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing CDK2/Cyclin A, Histone H1, and kinase assay buffer.

-

Add the test compound at various concentrations (typically a serial dilution) to the reaction mixture. Include a vehicle control (DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by plotting inhibition versus compound concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., A549, DU145)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7][8][9][10]

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for tumor implantation

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to the respective groups according to a defined dosing schedule (e.g., daily oral gavage).

-

Monitor tumor volume by measuring the length and width with calipers at regular intervals.

-

Monitor the body weight and general health of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathways and Experimental Workflows

The development of purine-based kinase inhibitors is guided by a deep understanding of the signaling pathways they target and a systematic workflow for discovery and optimization.

Key Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by purine-based kinase inhibitors.

Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway in Cell Cycle Progression.

Caption: Src Family Kinase (SFK) Signaling in Cancer.[11][12][13]

Caption: Bcr-Abl Signaling Pathway in Chronic Myeloid Leukemia (CML).[14][15][16][17][18]

Experimental Workflow for Purine-Based Kinase Inhibitor Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical development of purine-based kinase inhibitors.

Caption: Drug Discovery and Development Workflow for Purine-Based Kinase Inhibitors.[19][20][21]

Conclusion

The purine scaffold has proven to be a remarkably versatile and effective starting point for the development of a multitude of kinase inhibitors with significant therapeutic potential. Through a systematic process of rational design, high-throughput screening, and rigorous preclinical evaluation, researchers have successfully translated our understanding of kinase biology into promising clinical candidates. This guide has provided a snapshot of the key data, methodologies, and conceptual frameworks that underpin this dynamic field. As our knowledge of kinase signaling networks continues to expand, the development of next-generation purine-based inhibitors with enhanced selectivity and efficacy will undoubtedly continue to be a major focus of drug discovery efforts.

References

- 1. Metabolism and pharmacokinetics of the cyclin-dependent kinase inhibitor R-roscovitine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of the trisubstituted purine cyclin-dependent kinase inhibitor seliciclib (R-roscovitine) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 2.5. Cell Viability Assay [bio-protocol.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]

- 11. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. academic.oup.com [academic.oup.com]

- 14. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia [mdpi.com]

- 15. ashpublications.org [ashpublications.org]

- 16. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of (4-Fluorophenyl)(9H-purin-6-yl)amine Binding: A Technical Guide

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of (4-Fluorophenyl)(9H-purin-6-yl)amine to protein targets. This document is intended for researchers, scientists, and drug development professionals actively involved in computational drug discovery. The guide details the experimental protocols for molecular docking and molecular dynamics simulations, presents hypothetical binding data in a structured format, and visualizes key workflows and signaling pathways.

Introduction to this compound

This compound is a synthetic compound belonging to the purine family.[1][2][3] Its chemical structure, featuring a purine core and a fluorophenyl group, suggests potential interactions with various biological targets, particularly protein kinases, due to its semblance to endogenous purines like adenine. In silico modeling techniques are crucial for elucidating the potential binding modes, affinities, and dynamic behavior of this compound with its putative protein targets.

Putative Protein Target: Cyclin-Dependent Kinase 2 (CDK2)

Based on the structural similarity of this compound to known kinase inhibitors, a plausible protein target for in silico investigation is Cyclin-Dependent Kinase 2 (CDK2).[4][5][6] CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[4] This guide will, therefore, focus on the in silico modeling of this compound binding to human CDK2.

Methodologies for In Silico Modeling

A typical in silico workflow for studying ligand-protein interactions involves molecular docking to predict the binding pose, followed by molecular dynamics (MD) simulations to assess the stability of the complex and refine the binding energetics.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Experimental Protocol:

-

Protein Preparation:

-

The crystal structure of human CDK2 is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Hydrogen atoms are added, and charge states of ionizable residues are assigned at a physiological pH of 7.4.

-

The protein structure is energy minimized using a suitable force field (e.g., AMBER, CHARMM).

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated using a molecular builder.

-

The ligand's geometry is optimized using quantum mechanical methods (e.g., DFT with B3LYP/6-31G* basis set).

-

Partial charges are assigned to the ligand atoms.

-

-

Docking Simulation:

-

A grid box is defined around the ATP-binding site of CDK2.

-

A docking algorithm (e.g., AutoDock Vina, GOLD) is used to generate multiple binding poses of the ligand within the defined grid.

-

The generated poses are scored based on a scoring function that estimates the binding affinity.

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.

Experimental Protocol:

-

System Preparation:

-

The top-scoring docked pose of the this compound-CDK2 complex is selected as the starting structure.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions are added to neutralize the system.

-

The system is parameterized using a force field (e.g., AMBER ff19SB for the protein, GAFF2 for the ligand).

-

-

Simulation Protocol:

-

The system undergoes energy minimization to remove steric clashes.

-

The system is gradually heated to a target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

The system is equilibrated at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

-

A production MD simulation is run for a specified duration (e.g., 100 ns).

-

-

Data Analysis:

-

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex.

-

Binding free energy is calculated using methods like MM/PBSA or MM/GBSA.

-

Hydrogen bond analysis is performed to identify key interactions.

-

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the in silico modeling of this compound binding to CDK2.

| Parameter | Value | Method |

| Molecular Docking | ||

| Binding Affinity (kcal/mol) | -8.5 | AutoDock Vina Scoring Function |

| Predicted Inhibition Constant (Ki) | 250 nM | Calculated from Binding Affinity |

| Molecular Dynamics | ||

| Average RMSD of Ligand (Å) | 1.2 ± 0.3 | 100 ns MD Simulation |

| Binding Free Energy (kcal/mol) | -25.7 ± 2.1 | MM/PBSA |

| Key Interacting Residues | LEU83, GLU81, LYS33 | Hydrogen Bond Analysis |

Visualizations

The following diagrams illustrate the in silico modeling workflow and a relevant signaling pathway.

Conclusion

This technical guide has outlined a comprehensive in silico approach for modeling the binding of this compound to a putative protein target, CDK2. The detailed protocols for molecular docking and molecular dynamics simulations, along with the structured presentation of hypothetical data and clear visualizations, provide a robust framework for computational drug discovery efforts. While the specific binding characteristics of this compound require experimental validation, the methodologies presented here are fundamental to generating initial hypotheses and guiding further research in the development of novel therapeutic agents.

References

- 1. echemi.com [echemi.com]

- 2. This compound [chemicalbook.com]

- 3. This compound [chemicalbook.com]

- 4. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 | springermedizin.de [springermedizin.de]

Methodological & Application

Application Notes and Protocols for (4-Fluorophenyl)(9H-purin-6-yl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluorophenyl)(9H-purin-6-yl)amine is a purine derivative that, based on extensive structure-activity relationship (SAR) studies of similar 6-substituted 2-arylaminopurines, is a putative inhibitor of Cyclin-Dependent Kinases (CDKs).[1][2][3][4][5] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

These application notes provide a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound against CDK2, a key regulator of the G1/S phase transition of the cell cycle. The provided methodologies can be adapted to screen other kinases as well.

Putative Signaling Pathway